Electrophilic Cleavage Reactivity vs. 4-Silaspiro[3.3]heptane
In a direct head-to-head competition experiment, 4-silaspiro[3.5]nonane (designated compound III in the original study) was subjected to HCl cleavage in diethyl ether alongside 4-silaspiro[3.3]heptane (I) and 1,1-dimethylsilacyclobutane (also labeled III but distinguishable by context). The study reports that 4-silaspiro[3.3]heptane showed 'unexpectedly low reactivity,' whereas 4-silaspiro[3.5]nonane cleaved more readily, with the difference attributed to reduced steric hindrance at the silicon center in the mixed-ring-size spiro system [1]. The quantitative relative rate data are embedded in the competitive kinetic analysis of the original paper; the thesis by Karn further elaborates these rate constants for both electrophilic and nucleophilic conditions [2].
| Evidence Dimension | Relative rate of Si–C bond cleavage by HCl in diethyl ether |
|---|---|
| Target Compound Data | 4-Silaspiro[3.5]nonane: faster cleavage than 4-silaspiro[3.3]heptane (exact rate constants available in Karn thesis [2]) |
| Comparator Or Baseline | 4-Silaspiro[3.3]heptane: unexpectedly low reactivity; 1,1-dimethylsilacyclobutane: intermediate reactivity |
| Quantified Difference | The 4-silaspiro[3.3]heptane exhibits 'unexpectedly low reactivity' relative to the other two compounds; the mixed-ring 4-silaspiro[3.5]nonane cleaves substantially faster, consistent with relief of steric compression at the silicon center [1]. |
| Conditions | Competitive cleavage with hydrogen chloride in diethyl ether at ambient temperature [1]. |
Why This Matters
A procurement decision between 4-silaspiro[3.5]nonane and 4-silaspiro[3.3]heptane for downstream Si–C bond activation chemistry is consequential because the reaction rate can differ by a factor significant enough to alter synthetic feasibility; the mixed-ring system offers a tunable reactivity profile not available from the bis-cyclobutyl analog.
- [1] Damrauer, R.; Karn, R. A.; Burke, M. T. Unexpectedly low reactivity for spirosilanes: 4-sila-spiro[3,3]heptane. J. Chem. Soc., Chem. Commun. 1972, 1068–1069. View Source
- [2] Karn, R. A. Electrophilic and nucleophilic reactivity of 4-silaspiro[3,3]heptane and 4-silaspiro[3,5]nonane. M.S. Thesis, University of Colorado, Boulder, 1973. View Source
